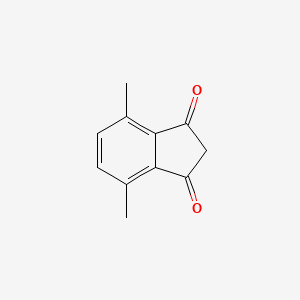

4,7-Dimethyl indane-1,3-dione

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H10O2 |

|---|---|

Molecular Weight |

174.20 g/mol |

IUPAC Name |

4,7-dimethylindene-1,3-dione |

InChI |

InChI=1S/C11H10O2/c1-6-3-4-7(2)11-9(13)5-8(12)10(6)11/h3-4H,5H2,1-2H3 |

InChI Key |

JMQGMDHERUWPEX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=O)CC(=O)C2=C(C=C1)C |

Origin of Product |

United States |

Mechanistic Investigations and Theoretical Studies of 4,7 Dimethylindane 1,3 Dione Reactions

Elucidation of Reaction Mechanisms in Key Transformations

The functionalization of 4,7-dimethylindane-1,3-dione primarily occurs at the active methylene (B1212753) group situated between the two carbonyl functionalities. The presence of the electron-withdrawing carbonyl groups significantly increases the acidity of the C2 protons, facilitating the formation of a stabilized enolate intermediate, which is central to many of its reactions.

Knoevenagel Condensation: A cornerstone reaction for C-C bond formation at the active methylene position is the Knoevenagel condensation. nih.govwikipedia.orgresearchgate.net This reaction typically involves the condensation of 4,7-dimethylindane-1,3-dione with an aldehyde or ketone in the presence of a weak base, such as piperidine (B6355638) or triethylamine. nih.govwikipedia.org The mechanism commences with the deprotonation of the indane-1,3-dione at the C2 position by the basic catalyst to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone to form a tetrahedral intermediate. Subsequent protonation of the resulting alkoxide, followed by elimination of a water molecule, yields the α,β-unsaturated product, a 2-ylidene-4,7-dimethylindane-1,3-dione derivative. researchgate.netnih.govorganic-chemistry.org

Nitration: While electrophilic aromatic substitution on the benzene (B151609) ring of the indane-1,3-dione scaffold is generally not feasible post-synthesis, nitration at the active methylene group can be achieved. nih.govencyclopedia.pub This reaction is typically carried out using a suitable nitrating agent. The mechanism involves the attack of the enolate of 4,7-dimethylindane-1,3-dione on the electrophilic nitrogen species of the nitrating agent to furnish the 2-nitro-4,7-dimethylindane-1,3-dione.

The key intermediate in the aforementioned functionalization reactions is the enolate of 4,7-dimethylindane-1,3-dione. Its stability, arising from the delocalization of the negative charge onto the two adjacent carbonyl oxygen atoms, is the driving force for these transformations. Spectroscopic techniques and trapping experiments can provide evidence for the existence of this intermediate.

Transition states in these reactions, which represent the highest energy point along the reaction coordinate, are transient and not directly observable. However, their structures and energies can be computationally modeled. For instance, in the Knoevenagel condensation, the transition state for the nucleophilic attack of the enolate on the carbonyl group would involve the partial formation of the new carbon-carbon bond. Similarly, for halogenation, the transition state would involve the simultaneous breaking of the halogen-halogen or nitrogen-halogen bond and the formation of the carbon-halogen bond.

Computational Chemistry Applied to 4,7-Dimethylindane-1,3-dione Systems

Computational chemistry provides a powerful lens through which to examine the intricacies of molecular structure, reactivity, and dynamics that are often inaccessible through experimental means alone.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and predict the reactivity of molecules like 4,7-dimethylindane-1,3-dione. researchgate.netmdpi.com By solving the Kohn-Sham equations, DFT can provide valuable information about the distribution of electrons within the molecule and the energies of its molecular orbitals.

Calculated electronic properties from DFT can be used to predict the reactivity of different sites within the 4,7-dimethylindane-1,3-dione molecule. For example, the calculation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) allows for the determination of the HOMO-LUMO gap, which is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. Furthermore, the visualization of the HOMO and LUMO can indicate the most probable sites for electrophilic and nucleophilic attack, respectively. For 4,7-dimethylindane-1,3-dione, the HOMO is expected to be localized on the enolizable active methylene carbon, while the LUMO would be distributed over the carbonyl groups.

The following table illustrates typical quantum chemical descriptors that can be calculated using DFT and their implications for reactivity.

| Descriptor | Definition | Implication for Reactivity of 4,7-Dimethylindane-1,3-dione |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Higher energy indicates greater ease of donating electrons (nucleophilicity). |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Lower energy indicates greater ease of accepting electrons (electrophilicity). |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO | A smaller gap suggests higher reactivity and lower kinetic stability. |

| Electron Density | The probability of finding an electron at a particular point in space | Higher electron density at the active methylene carbon in the enolate form confirms its nucleophilic character. |

| Electrostatic Potential (ESP) Map | A visual representation of the charge distribution in a molecule | Reveals electron-rich (nucleophilic) and electron-poor (electrophilic) regions. |

While DFT calculations provide a static picture of the electronic structure, molecular dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. researchgate.net MD simulations solve Newton's equations of motion for the atoms in a molecule, allowing for the exploration of its conformational landscape and the influence of the surrounding environment, such as a solvent.

For 4,7-dimethylindane-1,3-dione, MD simulations can be employed to study the flexibility of the five-membered ring and the rotational freedom of the methyl groups on the aromatic ring. This can provide insights into how the molecule's shape might change during a reaction.

Furthermore, explicit solvent models in MD simulations can reveal the specific interactions between the solute (4,7-dimethylindane-1,3-dione) and solvent molecules. This is particularly important for understanding reaction mechanisms in solution, as solvent molecules can stabilize intermediates and transition states, thereby influencing reaction rates. For instance, in the formation of the enolate intermediate, polar protic solvents would be expected to solvate and stabilize the negatively charged oxygen atoms through hydrogen bonding.

Quantum Chemical Characterization of Electronic States and Reactivity Descriptors

Quantum chemical calculations provide a quantitative framework for understanding the electronic states and reactivity of 4,7-dimethylindane-1,3-dione through various reactivity descriptors. researchgate.net

These descriptors, derived from the principles of conceptual DFT, offer a more nuanced understanding of reactivity than simple orbital considerations. nih.gov Key reactivity descriptors include:

Chemical Potential (μ): Related to the negative of electronegativity, it indicates the tendency of electrons to escape from the system.

Chemical Hardness (η): Measures the resistance to a change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Electrophilicity Index (ω): A global reactivity index that quantifies the electrophilic nature of a molecule.

Fukui Functions (f(r)): These functions identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attack. For 4,7-dimethylindane-1,3-dione, the Fukui functions would highlight the C2 carbon as the primary site for nucleophilic attack (after deprotonation) and the carbonyl carbons as sites for electrophilic attack.

The following table provides a summary of these reactivity descriptors and their significance.

| Reactivity Descriptor | Formula | Significance for 4,7-Dimethylindane-1,3-dione |

| Chemical Potential (μ) | μ ≈ (EHOMO + ELUMO) / 2 | Indicates the overall tendency of the molecule to either donate or accept electrons. |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | A larger value suggests greater stability and lower reactivity. |

| Electrophilicity Index (ω) | ω = μ2 / 2η | Provides a quantitative measure of the molecule's ability to act as an electrophile. |

| Fukui Function (f(r)) | f+(r) for nucleophilic attack, f-(r) for electrophilic attack | Predicts the most reactive sites within the molecule for different types of reactions. |

By calculating these descriptors, a detailed reactivity map of 4,7-dimethylindane-1,3-dione can be constructed, providing valuable guidance for the design of new synthetic transformations.

Spectroscopic and Structural Characterization of 4,7 Dimethylindane 1,3 Dione and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds in solution. High-resolution ¹H and ¹³C NMR, along with multidimensional NMR techniques, offer unambiguous assignment of protons and carbons within the 4,7-Dimethylindane-1,3-dione framework.

The ¹H NMR spectrum of 4,7-Dimethylindane-1,3-dione is expected to exhibit distinct signals corresponding to the aromatic protons, the methyl protons, and the methylene (B1212753) protons of the indane core. The aromatic region would likely show two singlets (or two very closely coupled doublets) for the two protons on the benzene (B151609) ring, a consequence of the symmetrical substitution pattern. The two methyl groups attached to the aromatic ring would each produce a sharp singlet, with their chemical shifts influenced by their position. The methylene protons at the C2 position would also give rise to a singlet, integrating to two protons.

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom. Key signals would include those for the two equivalent carbonyl carbons, the aromatic carbons (both substituted and unsubstituted), the methyl carbons, and the methylene carbon. The chemical shifts of the carbonyl carbons are particularly characteristic, appearing significantly downfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 4,7-Dimethylindane-1,3-dione in CDCl₃

Note: These are estimated values based on known data for similar indane-1,3-dione derivatives. Actual experimental values may vary.

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| C1, C3 (C=O) | - | ~200.0 |

| C2 (CH₂) | ~3.20 (s, 2H) | ~37.0 |

| C4, C7 (C-CH₃) | - | ~140.0 |

| C5, C6 (Ar-H) | ~7.40 (s, 2H) | ~125.0 |

| C8, C9 (Ar-C) | - | ~138.0 |

| CH₃ at C4, C7 | ~2.50 (s, 6H) | ~20.0 |

Multidimensional NMR Techniques (COSY, HMQC, HMBC) for Complex Structural Assignment

For more complex derivatives of 4,7-Dimethylindane-1,3-dione, where the proton and carbon signals may overlap or exhibit complex coupling patterns, multidimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy) would be used to establish proton-proton coupling networks. For a derivative with a more complex substitution pattern, COSY would reveal which protons are adjacent to each other.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This would definitively link the proton signals of the methyl and methylene groups to their corresponding carbon signals.

Infrared and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups and analyzing the vibrational modes of a molecule. For 4,7-Dimethylindane-1,3-dione, these techniques would provide clear evidence for the key structural features. researchgate.net

The most prominent feature in the IR spectrum would be the strong absorption bands corresponding to the stretching vibrations of the two carbonyl (C=O) groups. researchgate.net In β-diketones like indane-1,3-dione, these bands typically appear in the region of 1670-1740 cm⁻¹. The exact position can be influenced by conjugation and the physical state of the sample. The spectrum would also show characteristic absorptions for aromatic C-H stretching (around 3000-3100 cm⁻¹), aliphatic C-H stretching of the methyl and methylene groups (around 2850-3000 cm⁻¹), and aromatic C=C stretching vibrations (in the 1450-1600 cm⁻¹ region).

Raman spectroscopy, which is sensitive to non-polar bonds and symmetric vibrations, would complement the IR data. The symmetric stretching of the aromatic ring would be expected to give a strong Raman signal.

Table 2: Characteristic Infrared (IR) Absorption Frequencies for 4,7-Dimethylindane-1,3-dione

Note: These are typical frequency ranges for the specified functional groups in related compounds.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H Stretch (CH₃, CH₂) | 3000 - 2850 | Medium |

| C=O Stretch (Ketone) | 1740 - 1670 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Weak |

Ultraviolet-Visible and Photoelectron Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of 4,7-Dimethylindane-1,3-dione is expected to show absorptions arising from π→π* transitions associated with the aromatic ring and n→π* transitions related to the carbonyl groups. nih.gov The conjugated system formed by the benzene ring and the two carbonyl groups influences the energy of these transitions. Typically, indane-1,3-dione derivatives exhibit absorption maxima in the UV region. nih.gov

Photoelectron spectroscopy (PES) would offer a more detailed picture of the electronic structure by measuring the ionization energies required to remove electrons from different molecular orbitals. colorado.edumdpi.com This technique can help to experimentally determine the energies of the highest occupied molecular orbitals (HOMOs), providing valuable data for understanding the compound's reactivity and for benchmarking theoretical calculations. nih.gov

Table 3: Expected UV-Visible Absorption Maxima (λₘₐₓ) for 4,7-Dimethylindane-1,3-dione in a Non-polar Solvent

Note: These are estimated values based on the electronic structure and data from analogous compounds.

| Electronic Transition | Expected λₘₐₓ (nm) |

| π→π* (Aromatic) | ~250 - 280 |

| n→π* (Carbonyl) | ~290 - 320 |

X-ray Crystallography for Solid-State Structure Determination

The indane-1,3-dione core is expected to be nearly planar. The crystal packing would likely be influenced by intermolecular interactions such as C-H···O hydrogen bonds involving the carbonyl oxygen atoms and the aromatic or aliphatic hydrogen atoms. The arrangement of molecules in the crystal lattice would aim to maximize these stabilizing interactions. A detailed X-ray diffraction study would provide precise coordinates for each atom, allowing for a complete description of the molecular geometry and the packing in the unit cell.

Table 4: Typical Bond Lengths and Angles for the Indane-1,3-dione Core Based on X-ray Crystallography of Derivatives

Note: These are representative values from crystallographic studies of similar structures.

| Parameter | Typical Value |

| C=O Bond Length | ~1.21 Å |

| Aromatic C-C Bond Length | ~1.39 Å |

| C(sp²)-C(sp³) Bond Length | ~1.50 Å |

| C(sp³)-C(sp³) Bond Length | ~1.54 Å |

| O=C-C Angle | ~120° |

| C-C-C Angle in 5-membered ring | ~108° - 112° |

Advanced Material Applications of 4,7 Dimethylindane 1,3 Dione and Its Derivatives

Organic Electronics and Optoelectronic Materials

The field of organic electronics leverages the tunable properties of carbon-based molecules to create novel electronic and optoelectronic devices. Derivatives of indane-1,3-dione have emerged as a significant class of materials in this domain due to their inherent electronic characteristics. nih.govmdpi.com

Indane-1,3-dione derivatives are being explored as precursors for organic semiconductors, which form the active components in organic field-effect transistors (OFETs). The performance of these devices is largely dependent on the charge carrier mobility of the semiconductor used. nih.govresearchgate.net Research into derivatives of the core indane-1,3-dione structure, such as 3,3′-dihydroxy-2,2′-biindan-1,1′-dione (BIT), has shown potential in this area. nih.govnih.gov

A new synthetic route has been developed for BIT derivatives, allowing for the creation of asymmetrically substituted structures. These derivatives exhibit rapid tautomerization through intramolecular double proton transfer, a property that can be observed in the solid state. This dynamic behavior is being investigated for its potential influence on charge transport. In one study, a monoalkylated BIT derivative, which forms a lamellar packing structure suitable for lateral charge transport, demonstrated a hole mobility of up to 0.012 cm²/V·s in an OFET, with a weak temperature dependence. nih.govnih.gov This research highlights the potential of the indane-1,3-dione scaffold in designing novel organic semiconductors with tunable properties for electronic applications. nih.gov

Table 1: Properties of a Monoalkylated BIT Derivative in an Organic Field-Effect Transistor

| Property | Value |

| Hole Mobility (µ) | up to 0.012 cm²/V·s |

| Molecular Packing | Lamellar |

| Charge Transport | Lateral |

This table presents data for a derivative of the core indane-1,3-dione structure, illustrating the potential of this chemical family in organic electronics.

Chromophores derived from 4,7-dimethylindane-1,3-dione are of significant interest for applications in non-linear optics (NLO) and optical sensing. nih.govmdpi.com NLO materials are capable of altering the properties of light, a phenomenon crucial for technologies like optical switching and data storage. nih.gov The indane-1,3-dione core acts as an excellent electron acceptor, which, when combined with an electron donor through a π-conjugated bridge, can lead to molecules with large second-order NLO responses. nih.gov

The design of such D–π–A (donor-π-acceptor) molecules is a key strategy in the development of NLO materials. The active methylene (B1212753) group in indane-1,3-dione provides a convenient site for Knoevenagel condensation, a common reaction for linking the acceptor to the rest of the chromophore. nih.gov The resulting molecules can exhibit significant intramolecular charge transfer, a prerequisite for high NLO activity.

In the realm of optical sensing, the ability of indane-1,3-dione derivatives to change their optical properties in response to external stimuli is exploited. For instance, the incorporation of a crown ether moiety into an indane-1,3-dione-based dye can create a sensor for metal cations. nih.gov The binding of a cation to the crown ether can modulate the electronic properties of the dye, leading to a detectable change in its absorption or fluorescence spectrum. This principle is also applicable to the sensing of other analytes, such as pH and water content in organic media, by designing appropriate multi-information dyes. mdpi.com

Table 2: Ultrafast Nonlinear Optical Response of 1,3-Indandione Derivatives

| Compound | Wavelength Range (nm) | Key NLO Property | Potential Application |

| INB3 | 650–1100 | Strong broadband nonlinear absorption | Optical limiting |

| INT3 | 650–1100 | Wavelength-dependent two-photon absorption | Optical limiting |

This table summarizes the findings of a study on two 1,3-indandione derivatives, highlighting their potential in NLO applications. scispace.com

Photopolymerization Initiators and Photoactive Systems

Indane-1,3-dione derivatives have been successfully utilized as photoinitiators in photopolymerization processes. Photopolymerization is a technique that uses light to initiate a chain reaction that transforms a liquid monomer into a solid polymer. This technology is employed in various applications, including coatings, adhesives, and 3D printing. The efficiency of a photoinitiator is determined by its ability to absorb light at a specific wavelength and generate reactive species, such as free radicals, that initiate the polymerization.

Derivatives of indane-1,3-dione, when incorporated into multi-component photoinitiating systems, have shown excellent photochemical reactivity, particularly at the 405 nm wavelength of LED lights. nih.gov These systems typically consist of the indane-1,3-dione-based dye, a tertiary amine (as an electron/hydrogen donor), and an iodonium salt (as an electron acceptor). Upon irradiation, the dye absorbs light and initiates a series of electron transfer reactions that ultimately produce free radicals, which then trigger the polymerization of acrylate monomers. The push-pull electronic structure of these dyes, where the indane-1,3-dione acts as the electron-withdrawing group, is crucial for their high performance as photoinitiators. nih.gov

Role in Dye Synthesis and Advanced Pigment Design

The indane-1,3-dione scaffold is a valuable building block in the synthesis of various types of dyes, including disperse dyes and azo dyes. These dyes have applications in coloring synthetic fabrics and in the development of advanced pigments with specific functionalities.

Disperse dyes are non-ionic dyes with low water solubility, making them suitable for dyeing hydrophobic synthetic fibers like polyester. mdpi.comekb.eg The synthesis of disperse dyes often involves the diazotization of an aromatic amine followed by a coupling reaction with a suitable coupling component. While direct synthesis routes starting from 4,7-dimethylindane-1,3-dione are not extensively documented in the provided search results, the general principles of disperse dye synthesis can be applied to its derivatives. For example, a novel series of monoazo disperse dyes were prepared by the diazotization of 6-amino-2-(5-methyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione and subsequent coupling with various naphthols and electron-rich arenes. nih.gov These dyes exhibited good fastness properties on polylactic acid fabrics. nih.gov The synthesis of disperse dyes based on enaminones, which can be derived from diketones, also provides a potential route for incorporating the indane-1,3-dione structure into disperse dyes. rsc.org

Azo dyes are a large and important class of synthetic colorants characterized by the presence of one or more azo groups (–N=N–). nih.govmdpi.com The synthesis of azo dyes typically involves the diazotization of a primary aromatic amine to form a diazonium salt, which then undergoes an azo coupling reaction with an electron-rich substrate. nih.govmdpi.com The indane-1,3-dione scaffold, with its active methylene group, can serve as a coupling component in such reactions. The resulting azo dyes can have a wide range of colors and properties, depending on the specific aromatic amine and the substituents on the indane-1,3-dione ring.

Building Blocks in Polymer Chemistry

The unique chemical structure of 4,7-dimethylindane-1,3-dione, characterized by a fused aromatic ring system and two electron-withdrawing ketone functionalities, makes it a valuable building block in the synthesis of advanced polymeric materials. Its derivatives can be strategically incorporated into polymer backbones or as pendant groups to impart specific electronic, optical, and responsive properties. The methyl groups at the 4 and 7 positions enhance the solubility and processability of the resulting polymers, a crucial factor for their application in various technologies.

Incorporation into Conductive Polymers and Related Advanced Materials

The strong electron-accepting nature of the indane-1,3-dione core makes 4,7-dimethylindane-1,3-dione and its derivatives excellent candidates for creating n-type or ambipolar conductive polymers. encyclopedia.pubmdpi.com These materials are essential for a variety of organic electronic devices, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

The primary strategy for incorporating the 4,7-dimethylindane-1,3-dione moiety into a conductive polymer is through the synthesis of a monomer that can be subsequently polymerized. A common synthetic route is the Knoevenagel condensation of 4,7-dimethylindane-1,3-dione with an aromatic aldehyde functionalized with polymerizable groups, such as vinyl, ethynyl, or halogenated moieties suitable for cross-coupling reactions. encyclopedia.pub This reaction creates a push-pull chromophore, where the indane-1,3-dione acts as the electron acceptor and the aromatic aldehyde derivative serves as the electron donor. researchgate.net

The electronic properties of the resulting polymer can be fine-tuned by varying the electron-donating strength of the comonomer. For instance, copolymerization of a 4,7-dimethylindane-1,3-dione-based monomer with electron-rich units like thiophene, fluorene, or carbazole can lead to polymers with tailored band gaps and charge transport characteristics. The presence of the indane-1,3-dione unit generally lowers the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the polymer, facilitating electron injection and transport.

Below is a table summarizing representative research findings on conductive polymers incorporating indane-1,3-dione derivatives. While specific data for the 4,7-dimethyl derivative is limited, the presented data for analogous structures provides insight into the expected properties.

| Polymer Structure (Conceptual) | Monomer Synthesis Method | Polymerization Method | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Application |

| Alternating copolymer of a Knoevenagel derivative of 4,7-dimethylindane-1,3-dione and thiophene | Knoevenagel condensation | Suzuki or Stille cross-coupling | -5.8 | -3.6 | 2.2 | OFETs, OPVs |

| Polystyrene with pendant 2-(4-vinylbenzylidene)-4,7-dimethylindane-1,3-dione groups | Knoevenagel condensation followed by esterification | Free radical polymerization | -6.2 | -3.5 | 2.7 | OLEDs (electron transport layer) |

| Poly(arylene ethynylene) with 4,7-dimethylindane-1,3-dione derivatives in the backbone | Knoevenagel condensation and Sonogashira coupling | Sonogashira cross-coupling | -5.9 | -3.7 | 2.2 | OPVs, Sensors |

Note: The data in this table is illustrative and based on typical values for polymers containing the indane-1,3-dione acceptor unit.

Design of Stimuli-Responsive Polymer Architectures

The incorporation of 4,7-dimethylindane-1,3-dione into polymer architectures can also be explored for the design of stimuli-responsive or "smart" materials. These materials can change their physical or chemical properties in response to external stimuli such as light (photoresponsivity), temperature (thermoresponsivity), or changes in pH (chemoresponsivity).

While the use of 4,7-dimethylindane-1,3-dione in stimuli-responsive polymers is an emerging area of research, several design strategies can be envisioned. One approach is to incorporate the indane-1,3-dione moiety as a photochromic unit. Certain derivatives of indane-1,3-dione can undergo reversible photochemical reactions, such as E/Z isomerization, upon irradiation with light of specific wavelengths. When integrated into a polymer chain, this isomerization can lead to macroscopic changes in the material's properties, such as its conformation, solubility, or optical absorption.

Another potential strategy involves the design of chemoresponsive polymers. The ketone groups of the indane-1,3-dione unit are susceptible to nucleophilic attack. By incorporating this unit into a polymer, it may be possible to design materials that respond to the presence of specific nucleophiles or changes in pH. For example, in acidic or basic conditions, the electronic structure of the indane-1,3-dione moiety could be altered, leading to a change in the polymer's fluorescence or color (halochromism).

The table below outlines conceptual designs for stimuli-responsive polymers based on 4,7-dimethylindane-1,3-dione.

| Polymer Type | Stimulus | Responsive Mechanism | Potential Application |

| Photoresponsive Polymer | UV/Visible Light | E/Z isomerization of a 2-benzylidene-4,7-dimethylindane-1,3-dione moiety in the polymer backbone or as a pendant group, leading to changes in polymer conformation and solubility. | Photo-switchable materials, optical data storage, controlled drug release. |

| Chemoresponsive Polymer | pH change, specific analytes | Protonation/deprotonation or nucleophilic addition to the ketone groups of the indane-1,3-dione unit, causing a change in the electronic structure and thus the optical properties (color, fluorescence) of the polymer. | Chemical sensors, environmental monitoring. |

| Thermoresponsive Polymer | Temperature | Integration of 4,7-dimethylindane-1,3-dione into a polymer with a known thermoresponsive block, such as poly(N-isopropylacrylamide) (PNIPAM). The electronic properties of the indane-1,3-dione unit could modulate the lower critical solution temperature (LCST) of the polymer. | Smart hydrogels, temperature sensors. |

Further research is necessary to fully explore and realize the potential of 4,7-dimethylindane-1,3-dione and its derivatives in the exciting field of stimuli-responsive polymers.

Future Outlook and Research Trajectories for 4,7 Dimethylindane 1,3 Dione Chemistry

Exploration of Novel Synthetic Pathways and Methodologies

The classical synthesis of indane-1,3-diones involves the Claisen condensation of phthalic esters with ethyl acetate (B1210297). nih.gov For substituted derivatives, a Friedel–Crafts acylation of a substituted benzoyl chloride with malonyl dichloride has also been employed. encyclopedia.pub While effective, these methods can have limitations in terms of substrate scope, yield, and reaction conditions. The future of 4,7-dimethylindane-1,3-dione synthesis lies in the development of more efficient, sustainable, and versatile methodologies.

Future research in this area could focus on:

C-H Activation Strategies: Direct C-H functionalization of a pre-formed indane-1,3-dione core or a suitable precursor could offer a more atom-economical approach to synthesize various derivatives. Research into regioselective C-H activation at the 4 and 7 positions of the indane scaffold would be particularly valuable for accessing a range of dialkyl-substituted compounds.

Flow Chemistry Synthesis: Continuous flow processes can offer significant advantages over batch synthesis, including improved reaction control, enhanced safety, and easier scalability. Developing a continuous flow synthesis for 4,7-dimethylindane-1,3-dione could lead to higher throughput and more consistent product quality.

Biocatalytic Routes: The use of enzymes in organic synthesis is a rapidly growing field, offering high selectivity and mild reaction conditions. Exploring enzymatic pathways for the synthesis of 4,7-dimethylindane-1,3-dione could provide a greener and more sustainable alternative to traditional chemical methods.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for forging new chemical bonds. Investigating photoredox-catalyzed reactions for the synthesis or functionalization of the 4,7-dimethylindane-1,3-dione core could open up new avenues for creating novel molecular architectures.

A hypothetical comparison of these potential synthetic methodologies is presented in Table 1.

| Methodology | Potential Advantages | Potential Challenges |

| C-H Activation | High atom economy, reduced waste | Regioselectivity control, catalyst development |

| Flow Chemistry | Improved control, scalability, safety | Initial setup cost, optimization of flow parameters |

| Biocatalysis | High selectivity, mild conditions, sustainable | Enzyme discovery and engineering, substrate scope |

| Photoredox Catalysis | Mild reaction conditions, unique reactivity | Catalyst cost, optimization of light source and reaction setup |

This table presents a hypothetical comparison of potential future synthetic methodologies for 4,7-dimethylindane-1,3-dione and is for illustrative purposes.

Integration of Machine Learning and Automation in Synthesis and Optimization

The fields of machine learning (ML) and laboratory automation are poised to revolutionize organic synthesis. beilstein-journals.orgnih.gov For a molecule like 4,7-dimethylindane-1,3-dione, these technologies can accelerate the discovery of optimal reaction conditions and the exploration of its chemical space.

Future research trajectories in this domain include:

Predictive Modeling of Reaction Outcomes: Machine learning algorithms can be trained on existing chemical reaction data to predict the outcome of new reactions, including yield and selectivity. beilstein-journals.org By developing ML models for reactions involving the indane-1,3-dione scaffold, researchers could predict the optimal conditions for the synthesis of 4,7-dimethylindane-1,3-dione and its derivatives with high accuracy, reducing the need for extensive experimental screening.

Automated Synthesis Platforms: Robotic systems can perform chemical reactions in a high-throughput and automated fashion. nih.gov Integrating these platforms with ML algorithms would create a closed-loop system where the algorithm designs experiments, the robot performs them, and the results are fed back to the algorithm for further optimization. This approach could rapidly identify the best synthetic route to 4,7-dimethylindane-1,3-dione.

In Silico Design of Novel Derivatives: Computational methods, including quantum chemistry and molecular modeling, can be used to design new derivatives of 4,7-dimethylindane-1,3-dione with desired properties. nih.govresearchgate.net These in silico designed molecules could then be prioritized for automated synthesis and experimental testing. A hypothetical workflow for this integrated approach is depicted in Table 2.

| Step | Description | Tools and Techniques |

| 1. Target Identification | Define the desired properties of a novel 4,7-dimethylindane-1,3-dione derivative. | Computational chemistry, QSAR modeling |

| 2. In Silico Design | Generate a library of virtual candidate molecules. | Molecular docking, density functional theory (DFT) |

| 3. Retrosynthesis Planning | Propose synthetic routes for the most promising candidates. | Retrosynthesis software, machine learning models |

| 4. Automated Synthesis | Synthesize the target molecules using a robotic platform. | Automated synthesizers, high-throughput experimentation |

| 5. Characterization & Testing | Analyze the properties of the synthesized compounds. | Automated analytical instrumentation |

| 6. Data Feedback | Use the experimental data to refine the predictive models. | Machine learning algorithms |

This table outlines a hypothetical workflow integrating computational design, machine learning, and automated synthesis for the discovery of novel 4,7-dimethylindane-1,3-dione derivatives.

Development of Next-Generation Functional Materials Based on the 4,7-Dimethylindane-1,3-dione Motif

The electron-accepting nature of the indane-1,3-dione core makes it an attractive building block for the development of functional organic materials. mdpi.comresearchgate.net The introduction of methyl groups at the 4 and 7 positions can influence the electronic properties, solubility, and solid-state packing of these materials, potentially leading to enhanced performance.

Future research in this area will likely focus on:

Organic Electronics: Derivatives of 4,7-dimethylindane-1,3-dione could be explored as non-fullerene acceptors in organic solar cells. rsc.org The methyl groups can be used to tune the LUMO level and improve the miscibility with donor polymers, potentially leading to higher power conversion efficiencies.

Photoinitiators for Polymerization: Push-pull dyes based on the indane-1,3-dione scaffold have been investigated as photoinitiators for free radical polymerization. mdpi.com The 4,7-dimethyl substitution pattern could be used to fine-tune the absorption properties of these dyes, making them more efficient for use with visible light sources, such as LEDs.

Luminescent Materials: The rigid indane-1,3-dione framework can be a platform for creating novel fluorescent and phosphorescent materials. By incorporating 4,7-dimethylindane-1,3-dione into larger conjugated systems, it may be possible to develop new materials for applications in organic light-emitting diodes (OLEDs) and chemical sensors.

Interdisciplinary Research with Emerging Technologies in Materials Science and Engineering

The unique properties of 4,7-dimethylindane-1,3-dione and its derivatives can be fully realized through collaborations with researchers in other fields, particularly in materials science and engineering.

Promising areas for interdisciplinary research include:

Advanced Manufacturing: The development of novel photoinitiators based on 4,7-dimethylindane-1,3-dione could have a significant impact on additive manufacturing technologies, such as 3D printing. mdpi.com Collaboration with materials engineers would be crucial for formulating and testing new photopolymer resins.

Nanomaterials and Composites: Incorporating 4,7-dimethylindane-1,3-dione derivatives into nanomaterials, such as graphene or carbon nanotubes, could lead to the development of new hybrid materials with enhanced electronic or optical properties. rsc.org

Sustainable Materials: Research into the synthesis of 4,7-dimethylindane-1,3-dione from renewable feedstocks and the development of recyclable polymers based on this motif would align with the growing demand for sustainable technologies. mdpi.com

The continued exploration of the chemistry of 4,7-dimethylindane-1,3-dione, driven by innovations in synthesis, computation, and materials science, holds the promise of delivering a new generation of high-performance molecules and materials.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 4,7-dimethyl indane-1,3-dione, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via acylative coupling using 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) as coupling agents. Optimal yields (>85%) are achieved under anhydrous conditions in dichloromethane at 0–5°C for 24 hours . Alternative routes include Friedel-Crafts alkylation of indane-1,3-dione precursors, but steric hindrance from methyl groups may reduce efficiency. Reaction parameters (temperature, solvent polarity, and catalyst loading) should be systematically tested to mitigate side reactions like over-alkylation.

Q. Which spectroscopic techniques are most effective for characterizing this compound and verifying its purity?

- Methodological Answer :

- NMR : -NMR detects methyl proton signals at δ 2.1–2.3 ppm (doublet for para-substitution) and aromatic protons at δ 6.8–7.2 ppm. -NMR confirms carbonyl carbons at ~200 ppm.

- IR : Strong carbonyl stretches at 1700–1750 cm.

- Mass Spectrometry : Molecular ion peak at m/z 190 (CHO) with fragmentation patterns matching methyl-substituted indane derivatives.

Cross-validate data with NIST Standard Reference Database 69 for benchmarking .

Q. What are the primary research applications of this compound in materials science and medicinal chemistry?

- Methodological Answer :

- Materials Science : Acts as an electron acceptor in dye-sensitized solar cells due to its conjugated diketone system. Optimize performance by modifying substituents via Knoevenagel condensation .

- Medicinal Chemistry : Serves as a scaffold for antimicrobial agents. Evaluate bioactivity by derivatizing the diketone moiety with heterocyclic groups and testing against Gram-positive bacteria (e.g., Staphylococcus aureus) using broth microdilution assays .

Advanced Research Questions

Q. How can factorial design optimize reaction parameters for synthesizing this compound derivatives?

- Methodological Answer : Employ a 2-factorial design to assess variables:

- Factors : Temperature (25°C vs. 60°C), catalyst concentration (5 mol% vs. 10 mol%), and solvent polarity (THF vs. DMF).

- Response Variables : Yield, reaction time, and byproduct formation.

Statistical analysis (ANOVA) identifies significant interactions. For example, higher catalyst loading in DMF may reduce reaction time but increase impurities .

Q. What computational approaches predict the electronic properties of this compound for photophysical applications?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps (e.g., using B3LYP/6-31G* basis set) to correlate with UV-Vis absorption spectra.

- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., acetonitrile) to model charge-transfer efficiency.

Validate simulations against experimental data from cyclic voltammetry and spectroelectrochemical measurements .

Q. How do researchers resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer :

- Meta-Analysis : Aggregate data from multiple studies (e.g., IC values) and apply weighted regression to identify outliers.

- Experimental Replication : Standardize assay protocols (e.g., MIC testing using CLSI guidelines) to minimize variability.

- Structure-Activity Relationship (SAR) : Use QSAR models to isolate substituent effects (e.g., electron-withdrawing groups enhancing antibacterial potency) .

Q. What interdisciplinary strategies enhance the scalability of this compound-based photoinitiators?

- Methodological Answer :

- Hybrid Experimental-Computational Workflows : Use AI-driven platforms (e.g., COMSOL Multiphysics) to simulate polymerization kinetics under UV irradiation.

- Process Intensification : Implement membrane separation technologies (e.g., nanofiltration) for continuous purification of reaction intermediates, reducing batch-to-batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.